molecular formula C9H8N4O2 B3302462 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine CAS No. 916792-02-4

5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Cat. No.: B3302462
CAS No.: 916792-02-4
M. Wt: 204.19 g/mol
InChI Key: UTUMMZUJYKIHOB-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a nitrophenyl group at the 5-position and an amine group at the 3-position of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine typically involves the reaction of 4-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups through reactions with electrophiles.

    Oxidation: The compound can undergo oxidation reactions, where the amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide.

Major Products Formed:

    Reduction: 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

Chemistry: 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of both nitrophenyl and pyrazole moieties makes it a candidate for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the design of new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a promising lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

    4-Nitrophenylhydrazine: A precursor in the synthesis of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine.

    5-(4-Aminophenyl)-2H-pyrazol-3-ylamine: A reduced form of the compound with different chemical properties.

    2H-Pyrazol-3-ylamine: A simpler pyrazole derivative without the nitrophenyl group.

Uniqueness: this compound is unique due to the presence of both a nitrophenyl group and an amine group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-nitrophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-9-5-8(11-12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUMMZUJYKIHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999856
Record name 5-(4-Nitrophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78583-83-2
Record name 5-(4-Nitrophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78583-83-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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